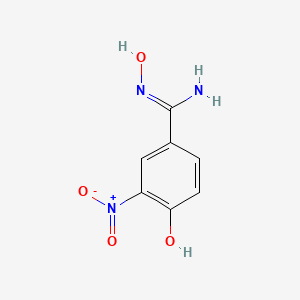![molecular formula C7H8N4O B1418345 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 41266-64-2](/img/structure/B1418345.png)
5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Overview
Description
“5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is a chemical compound with the molecular formula C9H9N5 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides gave regioselectively angular norbornene-based [1,2,4]triazolo .Molecular Structure Analysis
The molecular structure of “5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” can be analyzed using various techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving “5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” can be complex. For example, thermal retro Diels–Alder (RDA) reaction of certain compounds resulted in the target compounds as single products .Physical And Chemical Properties Analysis
The physical and chemical properties of “5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” can be determined using various analytical techniques. The average mass of the compound is 219.266 Da .Scientific Research Applications
Synthesis of Novel Compounds
Compounds with a triazolopyrimidinone core are often used as intermediates in the synthesis of novel compounds with potential therapeutic properties. For example, they can undergo reactions like the retro Diels–Alder reaction to yield single products with unique structures .
Biological Activity
Triazolopyrimidinone derivatives have been found to possess a wide range of biological activities. These include antidiabetic, anti-platelet aggregation, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties . These activities make them valuable in drug discovery programs.
Inhibitors of Synaptosomal Uptake
Similar structures have been used to prepare congeners of known drugs which act as potent and selective inhibitors of synaptosomal uptake of neurotransmitters such as 5-hydroxytryptamine . This suggests potential applications in neurological research or therapy.
Antiviral and Antimicrobial Agents
Derivatives of triazolopyrimidinone have been synthesized as potential antiviral and antimicrobial agents . This indicates possible use in the development of new treatments for infectious diseases.
Antibacterial Potential
Analogues of triazolopyrimidinone have shown good antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . This points to their application in antibacterial drug development.
Catalyst-Free Synthesis
The triazolopyrimidinone framework has been utilized in catalyst-free synthesis methods under microwave conditions . This eco-friendly approach could be applied in green chemistry for the efficient production of various chemicals.
Anticonvulsant Activity
Structure-activity relationship (SAR) studies of synthetic triazolopyrimidinone series have identified compounds with significant anticonvulsant activity . This suggests potential use in epilepsy treatment research.
Future Directions
The future directions in the research of “5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” and similar compounds could involve their potential use in cancer treatment. For instance, a new set of small molecules featuring the privileged pyrazolo pyrimidine and pyrazolo triazolo pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
properties
IUPAC Name |
5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-3-5(2)11-6(8-4)9-10-7(11)12/h3H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSPUHDSNMIONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=O)N12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656511 | |
| Record name | 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one | |
CAS RN |
41266-64-2 | |
| Record name | 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-Dimethylpiperidin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418264.png)


![1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1418267.png)
![N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1418268.png)
![N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418269.png)

![3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418274.png)

![2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1418276.png)

![N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418280.png)
![N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418281.png)
![3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418285.png)